B1574700 TK-216

TK-216

Número de catálogo: B1574700
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TK-216 is a potent and selective EWS-FLI1 inhibitor in early clinical development for the treatment of Ewing Sarcoma. This compound is an analog of YK-4-279 inhibitor of EWS-FLI1, which is 3-4 fold more potent with excellent drug-like properties. This compound potently inhibits the proliferation of ES cells. Induces apoptosis in a dose -dependent manner as measured by caspase-3 activity in multiple ES cell lines with distinct translocation variants.

Aplicaciones Científicas De Investigación

Antilymphoma Activity

TK-216 has demonstrated significant antitumor activity in lymphoma. Spriano et al. (2019) reported that this compound, along with YK-4-279, inhibits ETS factors in lymphomas, specifically targeting SPIB in activated B-cell-like type diffuse large B-cell lymphomas and SPI1 in germinal center B-cell-type diffuse large B-cell lymphomas. This inhibition results in antitumor activity both in vitro and in vivo. The study also found synergistic activity when this compound was combined with other drugs like venetoclax and lenalidomide (Spriano et al., 2019).

Efficacy in Various Lymphoma Types

In a broad study on lymphoma cell lines, this compound exhibited high activity regardless of the lymphoma cell origin or mutations in MYC and TP53 genes. This study by Spriano et al. (2017) also found that this compound's antitumor activity was mainly cytotoxic, as indicated by apoptosis preceded by G2/M arrest in DLBCL cell lines. The effectiveness of this compound in different lymphoma types suggests its potential as a broad-spectrum antilymphoma agent (Spriano et al., 2017).

Impact on Ewing Sarcoma

Selvanathan et al. (2017) discussed this compound as a novel, first-in-class therapeutic inhibiting EWS-FLI1, demonstrating its efficacy in the treatment of Ewing Sarcoma. The study showed that this compound potently inhibits the proliferation of ES cells and induces apoptosis, making it a promising approach for treating Ewing Sarcoma (Selvanathan et al., 2017).

Potential Combinations with Other Drugs

This compound shows potential when combined with other drugs. Studies have shown that combining this compound with lenalidomide, BET inhibitors, anti-CD20 monoclonal antibodies, and BCL2 inhibitors can be beneficial. These combinations could enhance the efficacy of this compound in treating lymphomas (Chung et al., 2017).

Propiedades

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TK-216;  TK 216;  TK216; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.